

2-Chloro-4-(pyridin-3-yl)pyrimidine molecular structure and weight

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Compound of Interest

Compound Name: 2-Chloro-4-(pyridin-3-yl)pyrimidine

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In-Depth Technical Guide: 2-Chloro-4-(pyridin-3-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a potential synthetic route for **2-Chloro-4-(pyridin-3-yl)pyrimidine**. Additionally, it touches upon the broader biological context of pyrimidine derivatives.

Core Molecular Data

The fundamental molecular and physical properties of **2-Chloro-4-(pyridin-3-yl)pyrimidine** are summarized in the table below, providing a quick reference for researchers.

Property	Value	Source
Molecular Formula	C ₉ H ₆ ClN ₃	[1][2]
Molecular Weight	191.62 g/mol	[1][2]
CAS Number	483324-01-2	[1][2]
IUPAC Name	2-chloro-4-(pyridin-3-yl)pyrimidine	[2]
Canonical SMILES	<chem>C1=CC(=CN=C1)C2=CC=NC(=N2)Cl</chem>	[3]
InChI Key	MGQROXOMFRGAOY-UHFFFAOYSA-N	[1][3]
Appearance	White solid (predicted)	
XLogP3	1.8	[3]
Boiling Point	399.5±22.0 °C at 760 mmHg	[1]
Density	1.3±0.1 g/cm ³	[1]

Synthesis Protocol

The following is a plausible experimental protocol for the synthesis of **2-Chloro-4-(pyridin-3-yl)pyrimidine**, adapted from a general method for preparing 2-chloro-4-substituted pyrimidine compounds.[2] This protocol involves a two-step process starting from a 2-methylthio-4-substituted pyrimidine intermediate.

Step 1: Synthesis of 2-(methylthio)-4-(pyridin-3-yl)pyrimidine

- In a suitable reaction vessel, dissolve 2-methylthio-4-chloropyrimidine and 3-pyridinylboronic acid in a solvent mixture of toluene, ethanol, and water.
- Add a palladium catalyst, such as Pd(PPh₃)₄, and a base, such as sodium carbonate.
- Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.

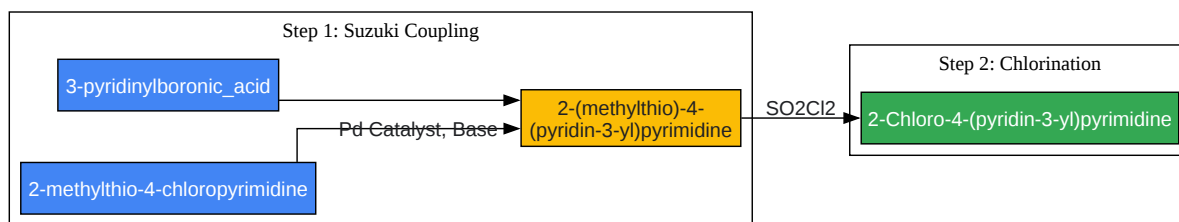
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain 2-(methylthio)-4-(pyridin-3-yl)pyrimidine.

Step 2: Chlorination to **2-Chloro-4-(pyridin-3-yl)pyrimidine**

- Dissolve the 2-(methylthio)-4-(pyridin-3-yl)pyrimidine intermediate from Step 1 in a suitable solvent, such as dichloromethane.
- Cool the solution in an ice bath.
- Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), to the cooled solution.^[2]
- Stir the reaction mixture at a low temperature for a specified period, monitoring the reaction by TLC or LC-MS.
- Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude **2-Chloro-4-(pyridin-3-yl)pyrimidine**.
- Further purify the product by recrystallization or column chromatography if necessary.

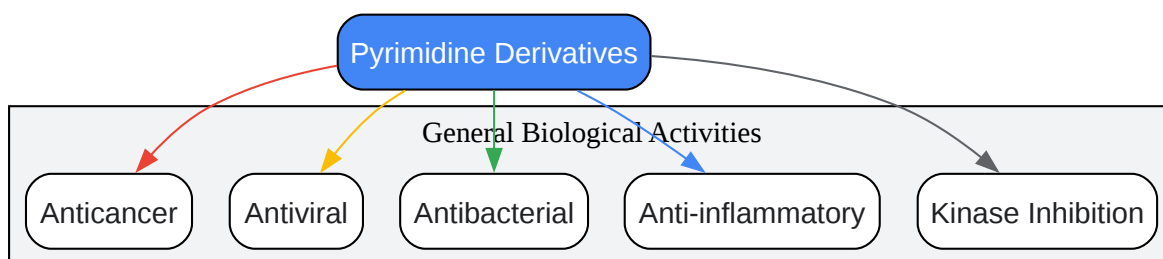
Visualized Synthetic Pathway and Biological Context

To aid in the understanding of the chemical transformation and the potential biological relevance of this class of compounds, the following diagrams are provided.



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A potential two-step synthesis of **2-Chloro-4-(pyridin-3-yl)pyrimidine**.



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General biological activities of pyrimidine derivatives.

Pyrimidine-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[4][5][6][7] The pyrimidine scaffold is a core component of nucleobases and is found in numerous therapeutic agents. Derivatives have been shown to exhibit a wide range of pharmacological properties, including but not limited to anticancer,

antiviral, antibacterial, and anti-inflammatory effects.[5][7] Many of these activities are attributed to their ability to act as kinase inhibitors or to interfere with metabolic pathways.[4] While the specific biological role of **2-Chloro-4-(pyridin-3-yl)pyrimidine** is not extensively documented in publicly available literature, its structural motifs suggest potential for biological activity, making it a compound of interest for further investigation in drug discovery programs.

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